Ethyl 3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate
CAS No.: 699013-36-0
Cat. No.: VC16801699
Molecular Formula: C13H14N2O4S
Molecular Weight: 294.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 699013-36-0 |
|---|---|
| Molecular Formula | C13H14N2O4S |
| Molecular Weight | 294.33 g/mol |
| IUPAC Name | ethyl 3-methylsulfonyl-1-phenylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O4S/c1-3-19-13(16)11-9-15(10-7-5-4-6-8-10)14-12(11)20(2,17)18/h4-9H,3H2,1-2H3 |
| Standard InChI Key | OPMKWIPFIMQPCW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1S(=O)(=O)C)C2=CC=CC=C2 |
Introduction
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives typically involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example, the reaction of unsaturated ketones with hydrazides can yield pyrazole analogues . Another method involves the use of sodium acetate as a catalyst in a three-component reaction to synthesize bis-pyrazole derivatives .
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate
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Molecular Formula: C12H13N3O2
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Molecular Weight: 231.25 g/mol
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PubChem ID: 14590586
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This compound is a pyrazole derivative with an amino group at the 3-position, which can participate in hydrogen bonding and other intermolecular interactions .
Ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate
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Molecular Formula: C13H14N2O3
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Molecular Weight: 246.26 g/mol
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PubChem ID: 608210
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This compound features a methyl group at the 3-position and a keto group at the 5-position, contributing to its stability and potential biological activity .
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate
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Molecular Formula: C13H14N2O2
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Molecular Weight: 230.26 g/mol
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PubChem ID: 12914809
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This compound has a phenyl group at the 5-position, which can enhance its lipophilicity and influence its biological interactions .
Biological Activities of Pyrazole Derivatives
Pyrazoles have been explored for their antioxidant, anticancer, and antimicrobial activities. For instance, some pyrazole derivatives have shown promising results in scavenging free radicals and inhibiting the growth of cancer cells . The presence of specific substituents, such as methanesulfonyl groups, could potentially modify these activities by altering the compound's solubility and interaction with biological targets.
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